The biosynthesis of pristinamycin IC occurs through a complex pathway involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The genetic basis for its production has been characterized within a large biosynthetic gene cluster that spans approximately 210 kilobases in S. pristinaespiralis .
Pristinamycin IC consists of two distinct structural components: pristinamycin I (a cyclohexadepsipeptide) and pristinamycin II (a polyunsaturated macrolactone). The molecular structure of these components contributes to their unique antibacterial properties.
Pristinamycin IC undergoes several chemical reactions during its biosynthesis and when interacting with bacterial cells:
Pristinamycin IC exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, disrupting the normal function of ribosomal RNA and preventing the elongation of peptide chains.
Pristinamycin IC exhibits several notable physical and chemical properties:
These properties influence its formulation and application in clinical settings.
Pristinamycin IC is primarily used in clinical settings as an antibiotic treatment for severe infections caused by Gram-positive bacteria. Its applications include:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3